1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone (CAS 67139-09-7), also known as 1-acetyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole, is a heterobicyclic compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol. Its structure features a partially saturated imidazo[1,2-a]imidazole core functionalized with an N-acetyl group.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 67139-09-7
Cat. No. B12820621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone
CAS67139-09-7
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN2C1=NC=C2
InChIInChI=1S/C7H9N3O/c1-6(11)10-5-4-9-3-2-8-7(9)10/h2-3H,4-5H2,1H3
InChIKeyKYPJXZSIGQQYSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone (CAS 67139-09-7): Core Properties & Procurement Identifier


1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone (CAS 67139-09-7), also known as 1-acetyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole, is a heterobicyclic compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol [1]. Its structure features a partially saturated imidazo[1,2-a]imidazole core functionalized with an N-acetyl group. The compound has a computed XLogP3-AA of -0.6, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 38.1 Ų [2]. It is commercially available from multiple suppliers, typically at 98% purity, and is primarily employed as a synthetic building block or research intermediate .

Procurement Risk: Why 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone is Not Interchangeable with Other Imidazo[1,2-a]imidazoles


The imidazo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, but its biological and physicochemical properties are exquisitely sensitive to the nature and position of substituents [1]. The N-acetyl group in 1-(2,3-dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone fundamentally alters the electron distribution of the bicyclic system compared to the parent 2,3-dihydro-1H-imidazo[1,2-a]imidazole (CAS 67139-08-6), affecting solubility, hydrogen-bond acceptor capacity, metabolic stability, and target binding. Generic substitution with an unsubstituted core or a different N-functionalized analog cannot guarantee equivalent performance in structure-activity relationship (SAR) studies, functional assays, or in vivo models, as evidenced by pK shifts and chromatographic behavior reported for structurally related imidazo[1,2-a]imidazole isomers [2]. This document provides the quantitative evidence required to justify selection of this specific acetyl derivative over its closest in-class alternatives.

Quantitative Differentiation Evidence for 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone Against Closest Analogs


Physicochemical Differentiation: LogP and Hydrogen-Bond Profile vs. Parent 2,3-Dihydro-1H-imidazo[1,2-a]imidazole

The N-acetyl substitution shifts the lipophilicity and hydrogen-bonding capacity of the imidazo[1,2-a]imidazole core. 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone has a computed XLogP3-AA of -0.6 and zero hydrogen bond donors, whereas the parent 2,3-dihydro-1H-imidazo[1,2-a]imidazole (CAS 67139-08-6) has a secondary amine proton available as a hydrogen bond donor [1]. This introduction of an acetyl group increases the hydrogen-bond acceptor count to 2 and eliminates the donor capacity, which directly impacts solubility, membrane permeability, and target-binding pharmacophore matching [2].

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Computational ADMET Prediction: Pharmacokinetic Differentiation from Unsubstituted Core

The acetylated derivative is predicted to have improved metabolic stability relative to the secondary amine parent. The N-acetyl group blocks a primary site of oxidative metabolism (N-dealkylation) that is prevalent in the unsubstituted 2,3-dihydro-1H-imidazo[1,2-a]imidazole [1]. While highly predictable, this class-level inference is supported by the general principle that N-acetylation of heterocyclic amines reduces CYP450-mediated clearance [2]. Notably, the target compound also has zero rotatable bonds, which is associated with improved oral bioavailability according to Veber's rules [3].

Drug Discovery ADMET Prediction Bioavailability

Synthetic Versatility: The N-Acetyl Group as a Differentiating Handle for Late-Stage Functionalization

The acetyl substituent at the 1-position provides a chemically distinct handle for further derivatization compared to other N-substituted imidazo[1,2-a]imidazoles. Recent methodology studies on imidazo[1,2-a]imidazole derivatives have demonstrated regioselective direct C-H arylation at positions 3 and 6 under ligandless palladium catalysis [1]. The presence of the acetyl group is expected to influence the regioselectivity and reactivity of these transformations through its electron-withdrawing effect, providing access to 3,6-diarylated or 2,3,6-triarylated scaffolds that would be inaccessible or formed in different regioisomeric ratios with the parent amine or N-alkyl analogs.

Synthetic Chemistry C-H Functionalization Library Synthesis

Optimal Use Cases for Procuring 1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone (CAS 67139-09-7)


Medicinal Chemistry: Lead Optimization of Imidazo[1,2-a]imidazole-Based Kinase or GPCR Modulators

When an unsubstituted imidazo[1,2-a]imidazole core has been identified as a hit in a biochemical screen (e.g., against metabotropic glutamate receptor 4 or kinases), the N-acetyl derivative should be procured as a key SAR probe. Its distinct hydrogen-bond profile (zero donors, two acceptors) and altered lipophilicity (ΔXLogP3-AA ≈ -0.5 vs. parent) [1] allow medicinal chemists to interrogate the importance of N-H interactions and modulate physicochemical properties without altering the core scaffold. This compound is particularly valuable when initial hits show poor metabolic stability likely due to N-dealkylation, as the acetyl group provides metabolic shielding [2].

Synthetic Methodology: Substrate for Regioselective C-H Functionalization Studies

For academic and industrial research groups developing new C-H activation methods, this compound serves as a distinct substrate for exploring electronic effects on regioselectivity. The electron-withdrawing N-acetyl group contrasts with electron-donating N-alkyl analogs, enabling systematic study of how N-substitution influences the site-selectivity of palladium-catalyzed direct arylation at positions 2, 3, and 6 of the imidazo[1,2-a]imidazole core [3]. Researchers can generate novel 3,6-diarylated or 2,3,6-triarylated libraries that are inaccessible from the parent amine.

Chemical Biology: Tool Compound for Target Engagement Studies

Where imidazo[1,2-a]imidazole-based probes are required for chemical biology applications (e.g., photoaffinity labeling, PROTAC design), the N-acetyl derivative offers a defined attachment point that does not introduce an additional hydrogen bond donor, which can complicate target engagement selectivity. Procuring this specific compound ensures batch-to-batch consistency (98% purity ) and reliable physicochemical properties for reproducible biological assay performance, which is critical for SAR campaigns where even minor impurity variations can confound data interpretation.

Process Chemistry: Intermediate for GMP Route Scouting

In early-stage process development for drug candidates containing the imidazo[1,2-a]imidazole motif, this compound can serve as a well-characterized intermediate. Its zero rotatable bonds and low molecular weight (151.17 g/mol) facilitate crystallinity and purification [1]. The acetyl protecting group strategy allows chemists to explore different synthetic routes (e.g., late-stage deprotection or direct functionalization) while maintaining a stable, isolable intermediate that can be procured in multi-gram quantities from commercial suppliers.

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